molecular formula C12H13NO2 B1397988 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one CAS No. 120039-18-1

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

Cat. No.: B1397988
CAS No.: 120039-18-1
M. Wt: 203.24 g/mol
InChI Key: BDKNXHUFOFANTF-UHFFFAOYSA-N
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Description

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one is a heterocyclic compound with the molecular formula C12H13NO2 It is known for its unique structure, which includes a benzazepine core substituted with a methoxy group at the 8-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzylamine with methyl acrylate, followed by cyclization using a suitable acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for neurological and psychiatric disorders.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

  • 8-methoxy-1-methyl-2,3-dihydro-1H-3-benzazepin-2-one
  • 6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
  • 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester

Comparison: Compared to similar compounds, 8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one is unique due to its specific substitution pattern on the benzazepine core. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-methoxy-3-methyl-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-6-5-9-3-4-11(15-2)7-10(9)8-12(13)14/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKNXHUFOFANTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(CC1=O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Add concentrated HCl (3.5 L) to a solution of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide (790 g, 2.709 mol, 1.0 eq) dissolved in HOAc (3.5 L). Stir the mixture for 16 hours at room temperature. Dilute the reaction mixture with 4 L of dichloromethane and then quench slowly with 50% NaOH (4.0 L) over 2 hours. Separate the two layers. Collect the organic layer, dry over sodium sulfate and concentrate under vacuum to yield an off-white solid. The solid is put through a silica plug (1/1 hexanes/ethyl acetate) to obtain the product (Cmpd N, 460 g, 84% yield).
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)-N-methylacetamide
Quantity
790 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cccc(CC(=O)N(C)CC(OC)OC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 2
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 3
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 4
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 5
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one
Reactant of Route 6
8-methoxy-3-methyl-2,3-dihydro-1H-3-benzazepin-2-one

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